molecular formula C10H8ClNO3 B14039228 3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid

3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid

Cat. No.: B14039228
M. Wt: 225.63 g/mol
InChI Key: FHAZYFVYEMKCCA-UHFFFAOYSA-N
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Description

3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid is an organic compound with the molecular formula C10H8ClNO4 and a molecular weight of 241.63 g/mol It is a derivative of benzoxazole, a bicyclic compound containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid typically involves the reaction of 5-chloro-2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions. One common method involves the condensation of 5-chloro-2-aminophenol with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of solid acid catalysts or ionic liquids can facilitate the condensation reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes. The benzoxazole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both a benzoxazole ring and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

3-(5-chloro-1,3-benzoxazol-2-yl)propanoic acid

InChI

InChI=1S/C10H8ClNO3/c11-6-1-2-8-7(5-6)12-9(15-8)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14)

InChI Key

FHAZYFVYEMKCCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)CCC(=O)O

Origin of Product

United States

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